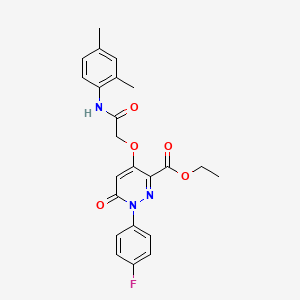
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and an isoxazole ring, which is a five-membered aromatic ring with one nitrogen atom and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and isoxazole rings, along with the cyclopropyl group and the carboxamide group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the functional groups. The pyrazole ring, for example, is known to undergo reactions such as halogenation, nitration, and sulfonation . The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Wissenschaftliche Forschungsanwendungen
Synthesis and Repellent Efficacy
Compounds similar in structure to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide are often studied for their potential use as synthetic repellents or drugs. For example, optically active piperidine analogs have been developed and assessed for their efficacy against arthropod vectors, showcasing the potential for related compounds in contributing to public health through the prevention of vector-borne diseases (Klun et al., 2003).
Metabolism and Excretion Studies
Research into the metabolism and excretion of synthetic compounds, including their interactions with biological systems, is crucial for understanding their safety and efficacy. Studies have detailed the metabolic pathways and pharmacokinetics of various compounds in humans, providing a framework for evaluating new chemical entities (Fennell et al., 2005).
Environmental and Dietary Exposure
Investigations into environmental and dietary exposure to synthetic compounds highlight the importance of monitoring and understanding human exposure to potential xenobiotics. Such studies offer insights into the sources of exposure and can guide the development of safer compounds with minimal environmental impact (Zapico et al., 2022).
Neurological Applications
Research into compounds acting on specific neurological pathways, such as glutamate receptors in the brain, can inform the development of therapeutics for neurological disorders or the study of brain function. This area of research underscores the therapeutic potential of chemically novel compounds in treating or understanding neurological conditions (Cornish et al., 1999).
Safety and Hazards
As with any chemical compound, handling “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide” would require appropriate safety precautions. Based on the safety information for similar compounds, potential hazards could include skin and eye irritation, and harmful if swallowed .
Eigenschaften
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-11(7-15-19-8)13(18)14-6-10-5-12(9-3-4-9)17(2)16-10/h5,7,9H,3-4,6H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFPRJSFXDGONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

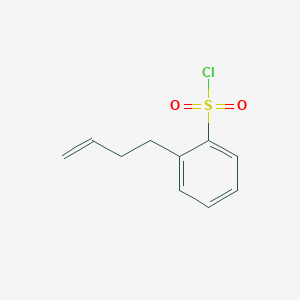
![1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2867850.png)
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2867854.png)
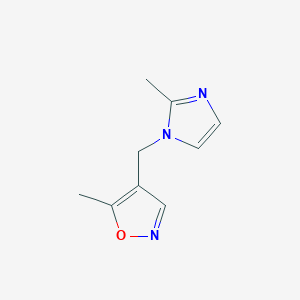
![N-(3,4-dimethoxyphenyl)-2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/no-structure.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2867858.png)
![4-(6,11-Dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B2867863.png)
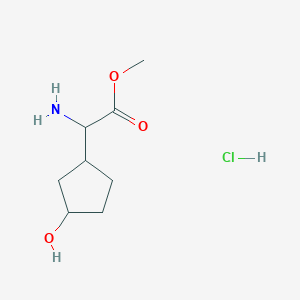
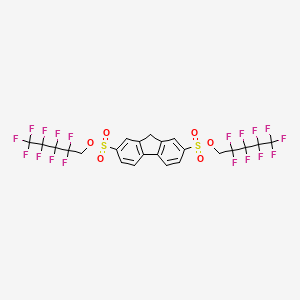
![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2867866.png)

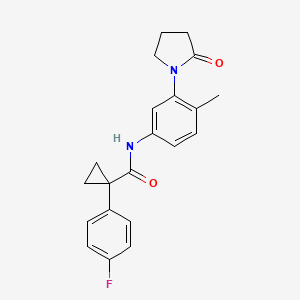
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2867871.png)
